molecular formula C20H19N3O4S B3298565 2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-11-8

2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B3298565
CAS No.: 897614-11-8
M. Wt: 397.4 g/mol
InChI Key: QADNRLZMPOJAGY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves the inhibition of certain enzymes and ion channels, as mentioned earlier. This compound has been shown to selectively inhibit the activity of COX-2, which is responsible for the synthesis of prostaglandins that mediate the inflammatory response. It also inhibits the activity of PDE-4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes. Furthermore, it modulates the activity of TRPV1, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It also reduces the production of prostaglandins, which are mediators of pain and inflammation. Additionally, it increases the levels of cAMP, which has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide in lab experiments include its selectivity and potency in inhibiting specific enzymes and ion channels. It also exhibits low toxicity and is relatively easy to synthesize. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of inflammatory diseases and pain. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and molecules. Additionally, the development of more efficient synthesis methods and modifications of the compound's structure may improve its pharmacological properties and expand its potential applications.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. Additionally, it has been found to modulate the activity of certain ion channels, such as TRPV1, which are involved in the perception of pain.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-17-8-6-14(7-9-17)12-19(24)21-16-5-3-4-15(13-16)18-10-11-20(23-22-18)28(2,25)26/h3-11,13H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADNRLZMPOJAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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